8-氨基-7-(甲基氨基)喹啉

描述

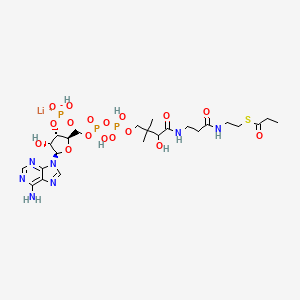

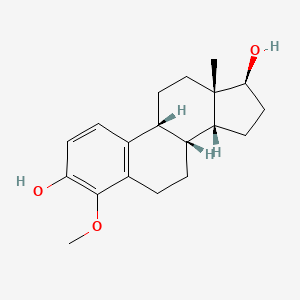

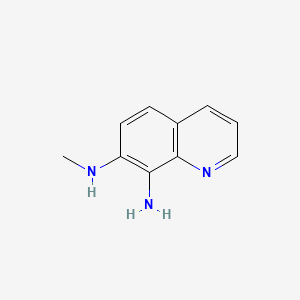

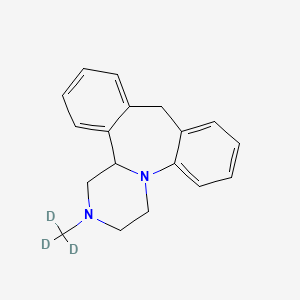

8-Amino-7-(methylamino)quinoline is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 . It is a derivative of quinoline, which is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .

Synthesis Analysis

The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring has often been achieved using classic methods for quinoline ring assembly from suitable aniline type precursors . One such method is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .Molecular Structure Analysis

The molecular structure of 8-Amino-7-(methylamino)quinoline involves interactions between their amino groups and the heteroatom of the ring . Particular attention is devoted to the recently obtained 4,5-bis(dimethylamino)-quinolines, which are protonated depending on the substituents primarily at the quinoline ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions of 8-Amino-7-(methylamino)quinoline involve the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .Physical And Chemical Properties Analysis

8-Amino-7-(methylamino)quinoline is a pale yellow solid . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .科学研究应用

合成和化学性质

- 已开发出一种改进的8-氨基-7-喹啉甲醛制备方法,具有在化学合成中的潜在应用。该方法涉及对7-甲基-8-硝基喹啉进行氧化,然后还原以产生氨基醛,然后可以进行Friedländer缩合反应以创建各种衍生物 (Riesgo, Jin, & Thummel, 1996)。

生物活性

- 喹啉,包括8-氨基-7-(甲基氨基)喹啉的衍生物,已被证明具有显著的生物活性,包括抗微生物和细胞毒性特性。这归因于它们与各种生物系统相互作用的能力,导致合成新化合物以用于潜在的药理应用 (Farhan & Saour, 2017)。

药物设计中的应用

- 对喹啉衍生物的研究,包括8-氨基-7-(甲基氨基)喹啉,在药物设计领域具有重要意义。它们的结构允许进行修改,以增强它们作为潜在治疗剂的功效。这包括研究它们与DNA旋转酶和拓扑异构酶等酶的相互作用,这些是药物发现中关键的靶点 (Lord, Mahon, Lloyd, & Threadgill, 2009)。

分子相互作用研究

- 从8-氨基-4-异丁氧基-2-喹啉羧酸合成寡酰胺,并通过X射线衍射和NMR等技术对其进行结构表征,表明这些化合物在分子相互作用研究中的潜力。这可能对材料科学和生物化学产生影响 (Jiang, Leger, Dolain, Guionneau, & Huc, 2003)。

结构分析和化学反应性

- 对从8-溴喹啉或8-碘喹啉合成的8-(二间苯基硼基)喹啉这种两性分子的研究有助于理解喹啉衍生物的结构和反应性质。这项研究有助于阐明这些化合物在不同化学环境中的行为 (Son, Pudenz, & Hoefelmeyer, 2010)。

安全和危害

8-Amino-7-(methylamino)quinoline is classified as having acute toxicity, both oral and dermal, and may cause skin sensitization . It is also hazardous to the aquatic environment . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

属性

IUPAC Name |

7-N-methylquinoline-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYXWCHYCCMJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652435 | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-7-(methylamino)quinoline | |

CAS RN |

1076198-84-9 | |

| Record name | N7-Methyl-7,8-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)